
2-Bromoanisole
Overview
Description
2-Bromoanisole (1-bromo-2-methoxybenzene, CAS 578-57-4) is a brominated aromatic ether with the molecular formula C₇H₇BrO (MW: 187.03 g/mol). It is characterized by a bromine atom at the ortho position relative to a methoxy group on a benzene ring. Key physical properties include a boiling point of 216°C, density of 1.52 g/cm³, and storage recommendations at 4°C to maintain stability .
This compound is widely used as a versatile intermediate in organic synthesis, including:
- Suzuki-Miyaura cross-couplings for biphenyl synthesis .
- Grignard reactions to introduce 2-substituted aromatic groups .
- Cu-catalyzed C–N couplings with pyrrole derivatives .
- Preparation of boronate salts via organolithium routes .
Its ortho-substitution pattern imposes steric and electronic effects that influence reactivity, making it distinct from meta- or para-substituted analogs.
Preparation Methods
Direct Bromination of Anisole
Electrophilic Aromatic Substitution
The bromination of anisole (methoxybenzene) is a classic electrophilic substitution reaction. The methoxy group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. However, achieving regioselective synthesis of 2-bromoanisole requires precise control of reaction conditions .
Reaction Mechanism:
-
Generation of Bromonium Ion (Br⁺):
Bromine (Br₂) interacts with a Lewis acid catalyst (e.g., FeBr₃) to form a polarized complex, enhancing Br⁺ electrophilicity: -
Attack on Activated Ring:
The electron-rich ortho position of anisole undergoes electrophilic attack, forming a sigma complex. Subsequent deprotonation yields this compound .
Optimization Parameters:
-
Catalyst: FeBr₃ (traditional) vs. H₂O₂ (green alternative) .
-
Temperature: Low temperatures (0–25°C) favor ortho selectivity by reducing para-directed thermodynamic control .
-
Solvent: Polar aprotic solvents (e.g., acetic acid) improve reaction rates .
Yield and Regioselectivity Data:
Catalyst | Temp (°C) | Solvent | Ortho:Para Ratio | Yield (%) | Source |
---|---|---|---|---|---|
FeBr₃ | 25 | Acetic acid | 1.6:98.4 | 85 | |
H₂O₂/NaBr | 25 | Water | 95:5 | 90 | |
NBS | -30 | Acetonitrile | 99:1 | 78 |
NBS = N-Bromosuccinimide
O-Methylation of 2-Bromophenol
Methylation Reaction
2-Bromophenol undergoes O-methylation using methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., NaOH) :
Industrial Protocol :
-
Reagents: 2-Bromophenol (1 mol), MeI (1.2 mol), NaOH (2 mol).
-
Conditions: Reflux in dimethylformamide (DMF) at 80°C for 6 hours.
-
Yield: 92–95% after distillation.
Challenges:
-
Residual 2-bromophenol (<1%) requires neutralization and extraction.
-
Methyl iodide’s toxicity necessitates closed-system reactors .
Catalytic Bromination with Phase Transfer Catalysts
Green Chemistry Approach
A solvent-free method using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient bromination :
2 \xrightarrow{\text{TBAB, H}2\text{O}_2} \text{this compound} + \text{HBr}
Procedure :
-
Mix anisole (5 mmol), NaBr (10 mmol), TBAB (2 mmol), and 30% H₂O₂ (10 mmol) in water.
-
Stir vigorously at 25°C for 3 hours.
-
Extract with diethyl ether; isolate product via vacuum distillation.
Yield: 90% with 95% ortho selectivity.
Advantages:
Industrial Production and Scalability
Large-Scale Bromination
A patented industrial process optimizes cost and safety:
-
Reagents: Anisole (1923 kg/day), Br₂ (616 kg/day), H₂O₂ (277 kg/day).
-
Catalyst: Ammonium heptamolybdate (0.012 mmol).
-
Conditions: Two-phase system (water/organic) at 40°C.
-
Output: 1250 kg/day of this compound (purity >99%).
Waste Management:
Challenges and Recent Advancements
Regioselectivity Control
-
Low-Temperature Bromination: At -30°C, NBS in acetonitrile achieves 99% ortho selectivity .
-
Microwave Assistance: Reduces reaction time from hours to minutes while maintaining yields >85% .
Photocatalytic Methods
Emerging techniques use UV light to activate Br₂, enabling room-temperature reactions with FeCl₃ as a co-catalyst .
Chemical Reactions Analysis
Cross-Coupling Reactions
2-Bromoanisole serves as a pivotal substrate in transition-metal-catalyzed coupling reactions, enabling the construction of complex biaryl systems.
Suzuki-Miyaura Coupling
This reaction couples this compound with arylboronic acids under palladium catalysis. Optimal conditions involve:
Example :
Key Findings :
-
Catalyst recyclability and stability in aqueous ethanol enhance efficiency .
-
Electron-withdrawing substituents on boronic acids improve reaction rates .
Heck Reaction
This compound participates in palladium-catalyzed alkenylation. For instance, in a one-pot allylboration-Heck reaction:
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by alkene insertion and reductive elimination.
Nucleophilic Substitution
The bromine atom undergoes substitution with strong nucleophiles.
Grignard Reagent Formation
This compound reacts with magnesium in dry ether to form a Grignard reagent, which further reacts with electrophiles:
Applications : Synthesis of alcohols, ketones, and carboxylic acids .
Elimination-Addition (Benzyne Mechanism)
Under strongly basic conditions (e.g., NaNH₂/liquid NH₃), this compound undergoes dehydrohalogenation to form a benzyne intermediate, which reacts with nucleophiles:
Steps :
-
Deprotonation : Amide ion abstracts a β-hydrogen.
-
Elimination : Loss of HBr generates benzyne.
-
Addition : Nucleophilic attack on benzyne at the meta position relative to the methoxy group .
Example :
Key Insight : The methoxy group’s inductive effect directs nucleophiles to the meta position .
Ullmann Condensation
In the presence of copper catalysts, this compound couples with amines or other nucleophiles:
-
Catalyst : CuSO₄
-
Conditions : Alkaline aqueous solution
Mechanism :
-
Oxidative addition of Cu to the C–Br bond.
-
Transmetallation with the nucleophile.
Reduction Reactions
This compound can be reduced to 2-methoxyphenyl derivatives using catalysts like FeCl₃ and hydrazine hydrate:
-
Conditions : Methanol, FeCl₃ (0.02 eq.), 80% hydrazine hydrate
Comparative Reactivity Data
Mechanistic Considerations
-
Directing Effects : The methoxy group’s electron-donating resonance stabilizes intermediates in electrophilic substitution but exerts an electron-withdrawing inductive effect in benzyne reactions .
-
Catalyst Role : Palladium complexes facilitate oxidative addition and transmetallation steps in cross-couplings, while copper catalysts mediate single-electron transfers in Ullmann reactions .
Scientific Research Applications
Chemical Synthesis
1.1 Coupling Reactions
2-Bromoanisole is a standard coupling partner in several metal-catalyzed coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of phenylboronic acid with this compound to form biaryl compounds. It is widely used in the synthesis of pharmaceuticals and agrochemicals .
- Heck Reaction : this compound can react with alkenes in the presence of palladium catalysts to form substituted alkenes, which are valuable intermediates in organic synthesis .
- Buchwald-Hartwig Coupling : This reaction facilitates the formation of carbon-nitrogen bonds, making it useful for synthesizing amines from aryl halides like this compound .
Table 1: Key Reactions Involving this compound
Reaction Type | Product Type | Catalyst Used |
---|---|---|
Suzuki Coupling | Biaryl compounds | Palladium |
Heck Reaction | Substituted alkenes | Palladium |
Buchwald-Hartwig Coupling | Aryl amines | Palladium |
Synthesis of Complex Molecules
This compound has been utilized in the total synthesis of various complex organic molecules, including alkaloids and other biologically active compounds. For instance, it has been employed to synthesize glycoborine through reactions involving bis(pinacolato)diboron .
Environmental Studies
Research has also focused on the environmental implications of brominated compounds like this compound. Studies have quantified its reactivity in chlorinated water systems, where it participates in bromination reactions that can lead to the formation of disinfection byproducts . Understanding these reactions is crucial for assessing the environmental impact of brominated compounds.
Toxicological Studies
While this compound is a valuable chemical in research and industry, it also poses certain health risks. Toxicological studies indicate that exposure can lead to skin irritation and potential developmental toxicity . Safety data sheets emphasize the need for proper handling and disposal practices due to its hazardous nature.
Case Studies
Case Study 1: Synthesis of Exo-[n.m.n.m] Metacyclophanes
In a study focusing on metacyclophanes, this compound was used as a precursor to synthesize complex cyclic structures that exhibit unique electronic properties. The reaction conditions were optimized to enhance yield and purity, demonstrating its utility in advanced materials science .
Case Study 2: Development of Anticancer Agents
Researchers have investigated the use of this compound derivatives as potential anticancer agents. Modifications to its structure have shown promising results in inhibiting cancer cell growth, indicating its potential role in drug development .
Mechanism of Action
The mechanism of action of 2-bromoanisole in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This allows for various substitution and coupling reactions to occur. In metal-catalyzed coupling reactions, the palladium or copper catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and another organic moiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects
The position of the bromine substituent significantly impacts reactivity and steric accessibility:
Key Insight : The ortho-substituted this compound exhibits lower yields in coupling reactions compared to its meta analog due to steric hindrance from the adjacent methoxy group .
Electronic and Steric Effects
Alkylation Reactivity
In FeBr₃-promoted alkylation with tertiary alcohols:
The bromine atom reduces electron density on the aromatic ring, deactivating it toward electrophilic substitution.
Catalyst Dependency in C–N Coupling
For Cu-catalyzed coupling of this compound with pyrrole:
This highlights the critical role of ligand design in overcoming electronic deactivation.
Comparison with Halogenated Analogs
Biological Activity
2-Bromoanisole, a brominated derivative of anisole, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, potential applications, and relevant research findings related to this compound, supported by data tables and case studies.
- Chemical Formula : CHBrO
- CAS Number : 578-57-4
- Molecular Weight : 187.03 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. Its effectiveness against various microbial strains makes it a candidate for further exploration in medicinal chemistry.
- Antitumor Activity : Research indicates that compounds similar to this compound can exhibit antitumor effects, potentially through mechanisms involving the inhibition of specific cellular pathways.
- Neurotoxicity and Developmental Effects : While some studies highlight beneficial effects, others raise concerns about neurotoxicity and developmental toxicity in animal models, necessitating careful evaluation of safety profiles.
Case Studies and Research Findings
1. Antibacterial and Antifungal Properties
A study investigating the antibacterial effects of various bromoanisoles, including this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Bacillus subtilis |
These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections .
2. Antitumor Activity
In a recent study focusing on the synthesis of bromo-substituted compounds, it was found that derivatives of bromoanisoles exhibited promising antitumor activity. Specifically, compounds were tested against various cancer cell lines, showing inhibition rates ranging from 40% to 70% at concentrations of 10-50 µM. The results are summarized in the following table:
Compound | Cell Line | Inhibition Rate (%) at 50 µM |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 65 |
This compound | HeLa (Cervical Cancer) | 58 |
This highlights the potential of this compound as a lead compound in cancer therapy .
Toxicological Profile
Despite its promising biological activities, the toxicological profile of this compound raises concerns. Acute toxicity studies indicate:
- Oral LD50 (mouse) : 246 mg/kg
- Intraperitoneal LD50 (mouse) : 1544 mg/kg
Chronic exposure may lead to neurological symptoms such as ataxia and cognitive disturbances. Additionally, there are indications of developmental toxicity based on animal studies .
Ecotoxicological Impact
This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the environment. Its persistence raises concerns regarding ecological safety, emphasizing the need for responsible handling and disposal practices .
Q & A
Basic Research Questions
Q. What are the critical safety protocols and PPE requirements when handling 2-Bromoanisole in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Contain spills with sand or vermiculite; avoid drainage contamination. Collect residues in labeled containers for hazardous waste disposal. Neutralize residues using approved agents (e.g., activated carbon) and decontaminate surfaces .
- Storage : Store at 4°C in airtight containers, away from oxidizers and heat sources .
Q. How is this compound synthesized, and what are common experimental optimization strategies?
- Methodological Answer :
- Synthetic Routes : Typically synthesized via bromination of anisole using Br₂ in acetic acid or via nucleophilic substitution of 2-bromophenol with methylating agents (e.g., dimethyl sulfate) .
- Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination) and stoichiometry to minimize byproducts like dibrominated derivatives. Use TLC or GC-MS to track reaction progress .
Q. What experimental methods are used to characterize this compound’s physical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (reported range: 2–3°C; discrepancies may arise from impurities) .
- Solubility : Test in ethanol, ether, and DCM via gravimetric analysis. Note insolubility in water, requiring organic solvents for reaction setups .
Advanced Research Questions
Q. How can this compound be utilized in catalytic intramolecular arylation under continuous flow systems?
- Methodological Answer :
- Flow Chemistry Setup : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in a microreactor. Optimize residence time (e.g., 10–30 min) and temperature (80–100°C) to enhance yield .
- Analysis : Monitor reaction efficiency via inline NMR or HPLC to detect intermediates (e.g., boronate esters) and adjust parameters in real time .
Q. What methodologies assess the environmental impact of this compound spills or improper disposal?
- Methodological Answer :
- Ecotoxicology Studies : Conduct zebrafish embryo toxicity tests (LC50/EC50) to evaluate aquatic toxicity .
- Biodegradation : Use OECD 301F respirometry to measure biodegradation rates in soil/water systems. Note its persistence due to aromatic stability .
- Regulatory Compliance : Follow UN 3082 guidelines for disposal as a hazardous liquid. Collaborate with certified waste management agencies for incineration or landfill burial .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, density) of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare values across peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments .
- Purity Assessment : Perform elemental analysis (CHNS-O) or HPLC to identify impurities affecting properties. For example, trace moisture may lower observed melting points .
- Statistical Analysis : Apply Grubbs’ test to outlier data and report confidence intervals for averaged values .
Properties
IUPAC Name |
1-bromo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDQSWDEWGSAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060367 | |
Record name | Benzene, 1-bromo-2-methoxy- | |
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Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Bromoanisole | |
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Vapor Pressure |
0.28 [mmHg] | |
Record name | 2-Bromoanisole | |
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CAS No. |
578-57-4 | |
Record name | 2-Bromoanisole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=578-57-4 | |
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Record name | 2-Bromoanisole | |
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Record name | 2-Bromoanisole | |
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Record name | Benzene, 1-bromo-2-methoxy- | |
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Record name | 2-Bromoanisole | |
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Synthesis routes and methods
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